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molecular formula C6H9N3O B8587146 (6-Hydrazinopyridin-3-yl)methanol

(6-Hydrazinopyridin-3-yl)methanol

Cat. No. B8587146
M. Wt: 139.16 g/mol
InChI Key: CPNKYIWDFIZINI-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

220.0 g (1.5 mol) (6-chloropyridin-3-yl)methanol [Evans et al., Organic Letters 2001, 19, 3009-3012] are initially introduced into 746 ml (767.1 g, 15.3 mol) hydrazine hydrate and the mixture is stirred at a bath temperature of 150° C. for 5 h. The reaction mixture is concentrated in vacuo, the residue is taken up in 500 ml water and 86.0 g (1.5 mol) potassium hydroxide are added. The mixture is stirred for 15 min, the water is then removed almost completely on a rotary evaporator and the residues of water are distilled off azeotropically with toluene several times. The oily residue is stirred in ethanol, the mixture is cooled to approx. 10° C., the potassium chloride which has precipitated out is filtered off, the filtrate is concentrated, diethyl ether is added to the residue and the mixture is stirred. Finally, the product is filtered off, the residue on the filter is washed with diethyl ether and the crystals are dried in vacuo.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
746 mL
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.O.[NH2:11][NH2:12].[OH-].[K+]>>[NH:11]([C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1)[NH2:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CO
Name
Quantity
746 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at a bath temperature of 150° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the water is then removed almost completely on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residues of water are distilled off azeotropically with toluene several times
STIRRING
Type
STIRRING
Details
The oily residue is stirred in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to approx. 10° C.
CUSTOM
Type
CUSTOM
Details
the potassium chloride which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
diethyl ether is added to the residue
STIRRING
Type
STIRRING
Details
the mixture is stirred
FILTRATION
Type
FILTRATION
Details
Finally, the product is filtered off
WASH
Type
WASH
Details
the residue on the filter is washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the crystals are dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N(N)C1=CC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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